Fmoc-L-苯基甘氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-L-phenylglycinol is not directly mentioned in the provided papers, but the papers discuss related Fmoc-protected amino acids and their applications in peptide synthesis. Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis (SPPS) for the amino group of amino acids, allowing for the sequential addition of amino acids to form peptides. The Fmoc group is removed under basic conditions, which is compatible with a variety of side-chain protecting groups and solid supports used in SPPS .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of an amino acid. For example, the synthesis of Fmoc-l-homopropargylglycine-OH is described with a double Boc (t-butyloxycarbonyl) protection and a key Seyferth-Gilbert homologation step to avoid racemization, yielding a noncanonical amino acid for use in SPPS . Similarly, the synthesis of other Fmoc-protected amino acids, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid and N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, involves multiple steps with an emphasis on maintaining enantiopurity and high yields for subsequent peptide synthesis .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which provides steric hindrance and photophysical properties that can be exploited in peptide synthesis. For instance, the Fmoc group plays a crucial role in the gelation process of Fmoc-tripeptides, with π-π stacking interactions between Fmoc groups leading to the formation of supramolecular structures .

Chemical Reactions Analysis

Fmoc-protected amino acids are used in various chemical reactions, particularly in SPPS. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids. The Fmoc group also facilitates the formation of neoglycopeptides through chemoselective glycosylation reactions, as seen in the synthesis of glycopeptide mimics .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group. These compounds are generally solid at room temperature and have a high degree of solubility in organic solvents, which is beneficial for SPPS. The Fmoc group also imparts UV absorbance properties, allowing for monitoring of the peptide synthesis process. The stability of Fmoc-protected peptides against proteolytic enzymes has been observed, which is advantageous for the development of stable peptide-based materials .

科学研究应用

肽合成中的立体化学稳定性

Fmoc-L-苯基甘氨醇在肽合成中的应用在固相肽合成 (SPPS) 过程中苯基甘氨酸含有肽中的外消旋化研究中得到强调。研究发现,使用特定的偶联剂和条件可以显着减少外消旋化,使 Fmoc-L-苯基甘氨醇成为立体化学稳定肽合成的可行成分 (梁等人,2017 年)。

功能材料的生物启发性构件

Fmoc 修饰的氨基酸,包括 Fmoc-L-苯基甘氨醇,被用作创建功能材料的生物启发性构件。它们的疏水性和芳香性促进了这些材料的组装,这些材料在细胞培养、药物递送和抗菌应用中具有潜力 (陶等人,2016 年)。

抗菌十肽合成

Fmoc-L-苯基甘氨醇用于抗菌肽的合成。一种用于合成革兰氏肽 S(一种抗菌十肽)的优化的 Fmoc 固相方案利用 Fmoc-L-苯基甘氨醇的有效产率和结构可靠性 (瓦德瓦尼等人,2006 年)。

水凝胶形成和自组装

与 Fmoc-L-苯基甘氨醇密切相关的 Fmoc-苯丙氨酸表现出导致水凝胶形成的自组装特性。这一方面对于生物医学应用至关重要,例如药物释放和生物材料的开发 (辛格等人,2015 年)。

抗菌复合材料

与 Fmoc-L-苯基甘氨醇相关的 Fmoc-五氟-l-苯基丙氨酸-OH 形成的纳米组装体的抗菌能力展示了它们在增强生物医学材料开发中的潜力。这些材料有望抑制细菌生长而不影响哺乳动物细胞,表明它们具有医学应用潜力 (施奈德等人,2019 年)。

安全和危害

属性

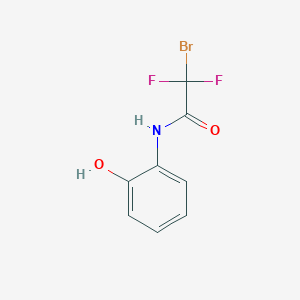

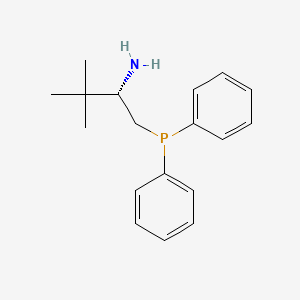

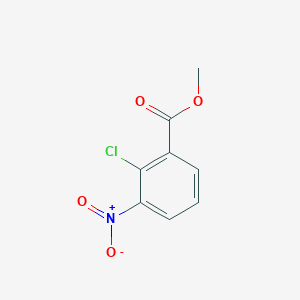

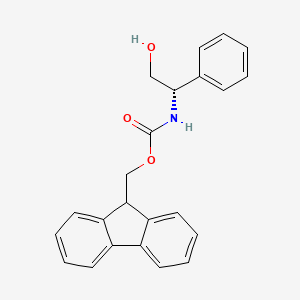

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-phenylglycinol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。